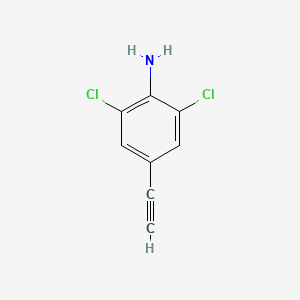
2,6-Dichloro-4-ethynylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-ethynylaniline is an organic compound with the molecular formula C8H5Cl2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-ethynylaniline typically involves the halogenation of aniline derivatives followed by the introduction of the ethynyl group. One common method is the chlorination of 4-ethynylaniline using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process involving the chlorination of aniline derivatives followed by the introduction of the ethynyl group. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The final product is typically purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-ethynylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted anilines, while oxidation can produce aldehydes, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-ethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-ethynylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethynyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloroaniline: Lacks the ethynyl group and has different chemical properties and applications.
4-Ethynylaniline: Lacks the chlorine atoms and has different reactivity and uses.
2,6-Dichloro-4-nitroaniline: Contains a nitro group instead of an ethynyl group, leading to different chemical behavior and applications.
Uniqueness
2,6-Dichloro-4-ethynylaniline is unique due to the presence of both chlorine atoms and the ethynyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.
Eigenschaften
Molekularformel |
C8H5Cl2N |
|---|---|
Molekulargewicht |
186.03 g/mol |
IUPAC-Name |
2,6-dichloro-4-ethynylaniline |
InChI |
InChI=1S/C8H5Cl2N/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H,11H2 |
InChI-Schlüssel |
KUCTZDICHASXFH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C(=C1)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















